3-(Trifluoromethyl)quinoline-8-carboxamide 3-(Trifluoromethyl)quinoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13888139
InChI: InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-6-2-1-3-8(10(15)17)9(6)16-5-7/h1-5H,(H2,15,17)
SMILES: C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.18 g/mol

3-(Trifluoromethyl)quinoline-8-carboxamide

CAS No.:

Cat. No.: VC13888139

Molecular Formula: C11H7F3N2O

Molecular Weight: 240.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)quinoline-8-carboxamide -

Specification

Molecular Formula C11H7F3N2O
Molecular Weight 240.18 g/mol
IUPAC Name 3-(trifluoromethyl)quinoline-8-carboxamide
Standard InChI InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-6-2-1-3-8(10(15)17)9(6)16-5-7/h1-5H,(H2,15,17)
Standard InChI Key CYWRIXMTGYKOBZ-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties. Key features include:

  • Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability via electron-withdrawing effects .

  • Carboxamide (-CONH₂): Facilitates hydrogen bonding with biological targets, improving target affinity .

Table 1: Molecular Data for 3-(Trifluoromethyl)quinoline-8-carboxamide

PropertyValue
Molecular FormulaC₁₁H₇F₃N₂O
Molecular Weight240.18 g/mol
IUPAC Name3-(trifluoromethyl)quinoline-8-carboxamide
SMILESC1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F
CAS Number2922283-41-6
PubChem CID167530040

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxamide group .

  • Lipophilicity: LogP ≈ 2.5 (estimated), attributed to the trifluoromethyl group.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Preparation of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid:

    • Friedländer annulation between 2-aminobenzaldehyde derivatives and trifluoromethyl ketones .

  • Amidation:

    • Carboxylic acid reacts with ammonia or amines using coupling agents (e.g., EDCl, HOBt) .

Table 2: Key Synthesis Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Quinoline core formationH₂SO₄, glycerol, 120°C65–70
AmidationEDCl, DMAP, DCM, rt80–85

Industrial-Scale Production

  • Continuous Flow Reactors: Improve yield and reduce reaction time.

  • Green Chemistry: Solvent-free conditions or biodegradable catalysts minimize environmental impact .

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity of Quinoline Analogs

CompoundMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Ciprofloxacin0.50.25
3-(Trifluoromethyl)quinoline-8-carboxamide*4.2 (predicted)8.7 (predicted)

*Predicted based on structural analogs .

Anticancer Activity

  • Apoptosis Induction: Upregulates Bax and Caspase-7 while downregulating Bcl-2 .

  • VEGFR-2 Inhibition: Suppresses angiogenesis by binding to the ATP pocket (IC₅₀ ≈ 2.2 μM for analog 10i) .

Anti-Inflammatory Effects

Modulates COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Applications in Drug Discovery

Lead Optimization

  • SAR Insights:

    • Trifluoromethyl at C-3 enhances target affinity .

    • Carboxamide at C-8 improves solubility and reduces toxicity .

  • Hybrid Molecules: Conjugation with ureas or triazoles enhances anticancer potency .

Preclinical Studies

  • Pharmacokinetics: Moderate oral bioavailability (∼40% in rodents) .

  • Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with kinase targets (e.g., EGFR, PDGFR) .

  • Formulation Development: Nanoparticle-based delivery to enhance bioavailability.

  • Clinical Trials: Evaluate efficacy in models of antibiotic-resistant infections and solid tumors .

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